Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate
Description
Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate is a chemical compound known for its unique spirocyclic structure. This compound is characterized by a spiro linkage between two nitrogen atoms and a tert-butyl ester group. It is often used in various chemical and pharmaceutical research applications due to its stability and reactivity.
Properties
IUPAC Name |
tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-10-5-4-7-14(16)8-6-9-15-11-14/h15H,4-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPLODDZAJNYXTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC12CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70647128 | |
| Record name | tert-Butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
960294-18-2 | |
| Record name | 1,1-Dimethylethyl 1,8-diazaspiro[5.5]undecane-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=960294-18-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Starting Materials and Key Intermediates
- Precursors: The synthesis often begins with cyclic amines such as piperidine or related nitrogen-containing rings.
- Carboxylation: Introduction of the carboxylic acid functionality at the spiro center.
- Protection: Conversion of the carboxylic acid to the tert-butyl ester using reagents like di-tert-butyl dicarbonate (Boc2O) or tert-butanol under acidic or catalytic conditions.
Typical Synthetic Route
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Formation of diazaspiro core | Cyclization of diamine precursors under controlled conditions | Ensures correct spirocyclic framework |
| 2 | Carboxylation at spiro center | Introduction of carboxylic acid group via carboxylation or functional group transformation | Position-specific functionalization |
| 3 | Protection of carboxylic acid | Reaction with di-tert-butyl dicarbonate or tert-butanol in presence of acid catalyst | Forms tert-butyl ester protecting group |
| 4 | Purification | Chromatography or recrystallization | Achieves high purity for research use |
This approach is supported by the synthesis of related diazaspiro compounds where the Boc (tert-butoxycarbonyl) group is introduced to protect amines or carboxylic acids during multi-step synthesis.
Representative Reaction Conditions
- Solvents: Commonly used solvents include dichloromethane (DCM), tetrahydrofuran (THF), or dimethyl sulfoxide (DMSO) depending on the step.
- Temperature: Reactions are often conducted at room temperature or under cooling (0°C to -78°C) to control reactivity and selectivity.
- Catalysts: Acid catalysts such as trifluoroacetic acid (TFA) or Lewis acids may be used to facilitate esterification.
- Workup: Extraction with ethyl acetate, washing with brine, drying over magnesium sulfate, and concentration under reduced pressure.
Research Findings and Optimization
- The protection of the carboxylic acid as a tert-butyl ester is essential for stability and further functionalization in pharmaceutical synthesis.
- Optimization of reaction temperature and solvent choice significantly affects yield and purity.
- Multi-step synthesis requires careful control of reaction times and stoichiometry to avoid side products.
- Purification techniques such as flash chromatography are employed to isolate the target compound with ≥95% purity.
Data Summary Table
| Parameter | Details |
|---|---|
| Molecular Formula | C14H26N2O2 |
| Molecular Weight | 254.37 g/mol |
| CAS Number | 960294-18-2 |
| Key Functional Group | tert-Butyl ester of carboxylic acid |
| Core Structure | 1,8-Diazaspiro[5.5]undecane |
| Typical Solvents | DCM, THF, DMSO |
| Protection Reagent | Di-tert-butyl dicarbonate (Boc2O) or tert-butanol |
| Purity Achieved | ≥95% (by chromatography) |
| Common Reaction Temperature | 0°C to room temperature |
| Applications | Pharmaceutical intermediates, protein degrader synthesis |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted spirocyclic compounds.
Scientific Research Applications
Organic Synthesis
Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate serves as a versatile building block in organic synthesis. Its spirocyclic structure allows for the creation of more complex molecules through various synthetic pathways.
| Application | Description |
|---|---|
| Organic Synthesis | Acts as a building block for synthesizing spirocyclic compounds. |
| Polymer Chemistry | Potential use in developing new polymers due to its unique structure. |
Pharmaceutical Development
Due to its structural uniqueness, this compound is being investigated for its pharmacological properties. It may act as a pharmacophore in drug development, particularly in targeting specific biological pathways.
| Target Area | Potential Benefits |
|---|---|
| Drug Design | May lead to the development of new therapeutic agents. |
| Biological Activity | Exhibits interactions with biomolecules that could be exploited for medicinal purposes. |
Biological Studies
Research indicates that this compound has promising biological activity, including potential effects on neurotransmitter systems.
| Biological Aspect | Findings |
|---|---|
| Neurotransmitter Interaction | Investigated for binding affinities to GABA receptors, which are crucial in neuropharmacology. |
| Enzyme Inhibition | Potential to inhibit specific enzymes involved in metabolic pathways. |
Case Study 1: Neuropharmacological Applications
A study focused on the interaction of this compound with GABA_A receptors demonstrated significant binding affinities, suggesting its potential as a lead compound in developing anxiolytic drugs.
Case Study 2: Synthesis of Novel Compounds
Researchers utilized this compound as a precursor in synthesizing novel spirocyclic analogs with enhanced biological activity against cancer cell lines.
Mechanism of Action
The mechanism of action of tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, thereby modulating their activity. This compound can inhibit or activate enzymes and receptors, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate
- Tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate
- Tert-butyl 4-oxa-1,8-diazaspiro[5.5]undecane-1-carboxylate
Uniqueness
Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate is unique due to its specific spiro linkage and tert-butyl ester group, which confer distinct chemical and physical properties. These features make it particularly useful in the synthesis of spirocyclic compounds and in applications requiring stable, reactive intermediates .
Biological Activity
Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C14H26N2O2
- Molecular Weight : 254.374 g/mol
- CAS Number : 960294-18-2
The compound features a spiro linkage between two nitrogen atoms and a tert-butyl ester group, which contributes to its stability and reactivity in biological systems.
This compound interacts with various molecular targets, particularly in the realm of enzyme inhibition and receptor modulation. The unique structure allows it to fit into active sites of enzymes or binding pockets of receptors, influencing their activity.
Interaction with GABA Receptors
Research indicates that compounds related to this structure can act as antagonists for γ-aminobutyric acid type A receptors (GABAARs). These receptors play crucial roles in neurotransmission and are implicated in various neurological conditions. Specifically, studies have shown that certain diazaspiro compounds can inhibit GABAARs with low cellular permeability, affecting T cell responses and macrophage activity in immune contexts .
Enzyme Inhibition
This compound has been studied for its potential as an enzyme inhibitor. Its ability to modulate enzyme activity makes it a candidate for drug development aimed at conditions where enzyme regulation is critical.
Case Studies
- GABAAR Antagonism : A study demonstrated that certain diazaspiro compounds exhibit potent antagonistic effects on GABAARs, influencing immune cell function and inflammation responses. The binding affinities were measured through competition binding experiments with [3H]muscimol, highlighting the structural determinants that influence activity .
- Potential Drug Development : The compound's unique structure has led to investigations into its use as a building block for synthesizing novel therapeutic agents targeting neurological disorders. Its interaction with GABAARs suggests potential applications in treating anxiety disorders and other conditions associated with GABAergic dysfunction .
Comparative Analysis
Q & A
Basic Research Question
- NMR : H and C NMR confirm the spirocyclic structure, with characteristic shifts for the tert-butyl group (~1.4 ppm) and carbamate carbonyl (~155 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., CHNO, MW 254.37) .
- HPLC : Reverse-phase methods (C18 column, acetonitrile/water gradient) assess purity (>95% by area normalization) .
How can substituents be introduced into the diazaspiro framework without destabilizing the spirocyclic core?
Advanced Research Question
Selective functionalization is achieved via:
- Boc Deprotection : Treat with HCl/dioxane to remove the tert-butyloxycarbonyl (Boc) group, exposing the secondary amine for alkylation or acylation .
- Coupling Reactions : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) on halogenated intermediates. demonstrates a coupling with 2-(2,6-dioxo-3-piperidyl)-4-fluoro-isoindoline-1,3-dione in DMSO at 130°C, yielding 88.6% .
What safety protocols are essential when handling this compound and its derivatives?
Basic Research Question
- Ventilation : Use fume hoods to avoid inhalation.
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for ≥15 minutes. If ingested, do not induce vomiting—seek immediate medical attention .
- Storage : Keep in airtight containers under nitrogen at -20°C to prevent hydrolysis .
How can contradictions in reported synthetic yields for spirocyclic compounds be resolved?
Advanced Research Question
Discrepancies often stem from solvent effects or scaling issues . For example:
- Microwave vs. Conventional Heating : Microwave methods (e.g., 130°C in DMSO) may achieve higher yields (e.g., 88.6% in ) versus thermal methods due to uniform heating .
- Kinetic Studies : Monitor reaction progress via in situ FTIR or LC-MS to identify rate-limiting steps. Adjust stoichiometry (e.g., excess primary amine) to drive annulation to completion .
What is the impact of hydrochloride salt formation on the physicochemical properties of this compound?
Advanced Research Question
Salt forms (e.g., tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride) enhance water solubility and crystallinity , facilitating purification. The hydrochloride salt (MW 290.83 g/mol) exhibits improved stability under acidic conditions, making it suitable for peptide coupling or salt metathesis reactions .
How does the spirocyclic architecture influence pharmacokinetic properties in drug discovery?
Advanced Research Question
The rigid spirocyclic core:
- Reduces Conformational Flexibility : Enhances target binding selectivity (e.g., kinase inhibitors).
- Improves Metabolic Stability : Resists cytochrome P450 oxidation compared to linear analogs.
- Case Study : highlights its use as a pharmaceutical intermediate in synthesizing isoindoline-1,3-dione derivatives, demonstrating spirocycles' role in optimizing drug-like properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
